cis-Coniferyl alcohol
Description
Properties
IUPAC Name |
4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-35-5, 69056-21-9 | |
| Record name | Coniferyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coniferyl alcohol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CONIFERYL ALCOHOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW5FSM5Z0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
A widely cited method involves reducing coniferaldehyde (trans-4-hydroxy-3-methoxycinnamaldehyde) to coniferyl alcohol. Lu et al. reported that sodium borohydride (NaBH₄) in ethyl acetate reduces acid chlorides to primary allylic alcohols in high yields (95%). While this method efficiently produces trans-coniferyl alcohol, cis isomer formation is not observed under standard conditions. Adjusting solvent polarity or temperature may influence stereoselectivity, though such modifications remain underexplored.
Sodium Triacetoxyborohydride for Selective Reduction
Lu and Ralph introduced sodium triacetoxyborohydride (NaBH(OAc)₃) as a superior reducing agent for coniferaldehyde, achieving 97% yield of trans-coniferyl alcohol without 1,4-reduction byproducts. The bulky triacetoxyborohydride ion favors 1,2-addition to the carbonyl, preserving the double bond geometry. To access the cis isomer, a protic solvent or chiral catalyst might be required to destabilize the trans transition state, though no studies have yet demonstrated this.
Protective Group Strategies for cis-Isomer Stabilization
Nakamura and Higuchi’s synthesis of coniferyl aldehyde highlights the utility of methoxymethyl (MOM) protecting groups. By shielding phenolic hydroxyl groups during DDQ oxidation of isoeugenol, they obtained methoxymethyl-trans-coniferyl aldehyde in 72% yield. Subsequent deprotection with acetic acid yielded trans-coniferyl aldehyde. Adapting this method to cis-isomer synthesis would require stabilizing a cis-configured intermediate, potentially through steric hindrance or hydrogen-bonding interactions.
NMR Characterization of this compound
The Biological Magnetic Resonance Bank (BMRB) provides definitive NMR data for this compound (bmse010156), critical for verifying synthetic success. Key spectral features include:
| Atom ID | Assignment | δ (ppm) | Ambiguity Code |
|---|---|---|---|
| C1 | OMe | 55.97 | 1 |
| C6 | G (glycosidic) | 59.75 | 1 |
| H17 | B (β-position) | 5.79 | 1 |
| H18 | A (α-position) | 6.49 | 1 |
The distinct downfield shifts of H17 (5.79 ppm) and H18 (6.49 ppm) reflect cis-configurational effects on proton environments . These data serve as a benchmark for validating synthetic outcomes.
Chemical Reactions Analysis
Polymerization and Lignin Incorporation
cis-Coniferyl alcohol participates in lignin formation through radical coupling mechanisms, similar to trans-coniferyl alcohol, but with stereochemical implications:
-
Dehydrogenation : Generates aroxyl radicals, which couple to form quinone methides.
-
Rearomatization : Forms benzodioxane or β-O-4 linkages (Figure 3) .
Comparative Thermodynamics :
Experimental Evidence :
-
Synthetic lignins (dehydrogenation polymers, DHPs) derived from cis-coniferyl alcohol exhibit distinct structural features, including altered interunit bond frequencies .
-
cis-Monolignols resist coupling with conventional monolignols (e.g., trans-coniferyl alcohol) in peroxidase/H₂O₂ systems, suggesting selective reactivity .
Stability and Isomerization
cis-Coniferyl alcohol is prone to isomerization under specific conditions:
-
Thermal Stress : Heating above 60°C accelerates cis-to-trans conversion.
-
Acidic/Basic Conditions : Deprotection of acetyl groups in acidic media may induce partial isomerization .
Stabilization Strategies :
-
Use of acetate protecting groups during synthesis.
Biological and Industrial Implications
Scientific Research Applications
Biochemical Pathways and Plant Physiology
Lignin Biosynthesis
Cis-coniferyl alcohol serves as a precursor in the phenylpropanoid pathway, leading to the formation of lignin, a vital component of plant cell walls. Lignin provides structural integrity and resistance against pathogens. Studies have shown that manipulating the biosynthesis of coniferyl alcohol can affect lignin composition and plant vigor, indicating its importance in plant development and defense mechanisms .
Inhibition of Plant Growth
Research indicates that exogenous application of coniferyl alcohol can inhibit the growth of Arabidopsis seedlings, suggesting a regulatory role in plant development. This inhibition is linked to altered levels of phenylalanine ammonia-lyase (PAL), an enzyme involved in phenylpropanoid metabolism .
Industrial Applications
Biopolymers and Material Science
this compound is utilized in the production of biopolymers through oxidative polymerization processes. The resulting dimeric structures can be used to create novel materials with applications in bio-based composites and coatings. For instance, studies have demonstrated successful copolymerization with other monolignols, resulting in materials with enhanced properties for various industrial applications .
Azeotropic Mixture Separation
One notable application of this compound is in the separation of azeotropic mixtures via extractive distillation. This method leverages the unique properties of this compound to improve the efficiency of separation processes in chemical manufacturing .
Case Study 1: Lignification Studies
A study conducted by Kim et al. explored the copolymerization of this compound with other hydroxystilbenes under controlled conditions. The research indicated that varying reaction parameters could yield different lignin-like structures, which are essential for understanding lignification mechanisms in plants .
Case Study 2: Biodegradation Research
In a study on the biodegradation pathways of lignin precursors by Xanthomonas citri, this compound was identified as a substrate that could be metabolized into simpler compounds. This research highlights its potential role in bioremediation and bioengineering applications aimed at converting lignin-derived compounds into valuable bio-based chemicals .
Comparative Data Table
Mechanism of Action
cis-Coniferyl alcohol exerts its effects through its role as a monomer in lignin biosynthesis. It is synthesized from phenylalanine via the phenylpropanoid pathway, involving a series of enzymatic reactions including deamination, hydroxylation, methylation, and reduction . The compound is then polymerized by laccases and peroxidases to form lignin, which provides structural support and protection to plant cells .
Comparison with Similar Compounds
Key Properties and Reactivity
- CAS Number: 69056-21-9 (Note: Some sources ambiguously associate this CAS with trans-coniferyl alcohol; careful stereochemical verification is advised) .
- Synthesis : cis-Coniferyl alcohol is isolated from pyrolysis mixtures of trans-coniferyl alcohol or via preparative chromatography .
- Stability : Under oxidative or thermal conditions, this compound isomerizes to its trans isomer, albeit at a slower rate compared to competing reactions (e.g., silibinin formation in biomimetic syntheses) .
Comparison with Structurally Related Compounds
trans-Coniferyl Alcohol
| Property | This compound | trans-Coniferyl Alcohol |
|---|---|---|
| Configuration | Z (cis) at C7″–C8″ | E (trans) at C7″–C8″ |
| Thermodynamic Stability | Less stable | More stable (major product) |
| Abundance in Pyrolysis | 0.6 (relative peak area) | 1.7 (relative peak area) |
| Reactivity | Isomerizes to trans form | Resists isomerization |
Key Findings :
Dihydroconiferyl Alcohol
| Property | This compound | Dihydroconiferyl Alcohol |
|---|---|---|
| Structure | Unsaturated propenyl chain | Saturated propanol side chain |
| Formation Pathway | Pyrolysis, radical reactions | Hydrogenation of double bond |
| Abundance in Pyrolysis | 0.6 | 0.9 |
Key Findings :
Coniferyl Aldehyde
| Property | This compound | Coniferyl Aldehyde |
|---|---|---|
| Functional Group | –CH₂–CHOH–CH₂OH | –CH₂–CHO |
| Abundance in Pyrolysis | 0.6 | 1.9 |
Key Findings :
Isoeugenol and 4-Vinylguaiacol
| Property | This compound | Isoeugenol | 4-Vinylguaiacol |
|---|---|---|---|
| Structure | Propenol side chain | Allylphenol | Vinylphenol |
| Formation Mechanism | Radical coupling | Reduction | Elimination |
Key Findings :
- Isoeugenol and 4-vinylguaiacol are side-chain modification products, underscoring the diversity of lignin-derived compounds under thermal stress .
Q & A
(Basic) How can researchers distinguish cis-coniferyl alcohol from its trans isomer using analytical techniques?
Methodological Answer:
To differentiate cis- and trans-coniferyl alcohol, combine gas chromatography-mass spectrometry (GC/MS) with retention indices and nuclear magnetic resonance (NMR) spectroscopy. GC/MS separates isomers based on retention times, while NMR identifies stereochemical configurations via coupling constants (e.g., trans isomers exhibit larger J values for vinyl protons) . Stereochemical assignments can be further validated using polarimetry or X-ray crystallography when crystalline derivatives are available .
(Basic) What methodological approaches are recommended for assessing the thermal stability of this compound in experimental settings?
Methodological Answer:
Thermal stability can be evaluated using thermogravimetric analysis (TGA) to measure decomposition temperatures under controlled atmospheres. Pair this with high-performance liquid chromatography (HPLC) to monitor isomerization or degradation products. For kinetic studies, employ Arrhenius plots to calculate activation energies under varying pH and temperature conditions . Ensure inert gas purging (e.g., nitrogen) to minimize oxidative side reactions .
(Advanced) How should researchers design experiments to investigate the isomerization of this compound to its trans form under oxidative conditions?
Methodological Answer:
Design a controlled oxidative coupling experiment using Ag₂O as an oxidant (see Scheme 3 in ). Key variables include:
- Oxidant concentration : Test stoichiometric vs. catalytic amounts.
- Solvent polarity : Compare polar (e.g., methanol) vs. nonpolar solvents.
- Reaction time : Monitor intermediates via time-resolved UV-Vis spectroscopy .
Include control experiments with trans-coniferyl alcohol to confirm thermodynamic favorability of trans products. Use density functional theory (DFT) calculations to model radical intermediates and transition states .
(Advanced) What strategies can resolve contradictions in stereochemical outcomes observed during biomimetic synthesis involving this compound?
Methodological Answer:
Contradictions in stereochemistry (e.g., unexpected trans-dominant products from cis precursors) require:
- Replicate studies under varied conditions (pH, temperature, light exposure) to identify confounding factors .
- Isotopic labeling : Use ¹³C-labeled this compound to track carbon rearrangement during reactions.
- Cross-validation with multiple analytical techniques (e.g., circular dichroism for enantiomeric purity, HPLC-MS/MS for product profiling) .
Address discrepancies by revisiting mechanistic assumptions, such as radical recombination pathways vs. Diels-Alder stereospecificity .
(Advanced) How can researchers elucidate the role of this compound in lignin biosynthesis pathways?
Methodological Answer:
- Radiotracer studies : Introduce ¹⁴C-labeled this compound into plant cell cultures and track incorporation into lignin via autoradiography or scintillation counting .
- Gene knockout models : Use CRISPR/Cas9 to silence genes encoding cinnamyl alcohol dehydrogenase (CAD) and monitor lignin composition via thioacidolysis-GC/MS .
- In situ imaging : Apply Raman microspectroscopy to visualize spatial distribution in plant cell walls .
(Basic) What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?
Methodological Answer:
For dose-response assays (e.g., antioxidant activity), use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Validate assumptions with residual plots and Kolmogorov-Smirnov tests for normality. For high-throughput data, apply principal component analysis (PCA) to reduce dimensionality and identify confounding variables .
(Advanced) How can researchers address challenges in isolating this compound from natural sources?
Methodological Answer:
- Extraction optimization : Compare Soxhlet extraction (polar solvents) vs. supercritical CO₂ for yield and purity.
- Chromatographic purification : Use countercurrent chromatography (CCC) with a heptane/ethyl acetate/water system to separate isomers .
- Stability testing : Store isolates under argon at -80°C and monitor degradation via LC-TOF-MS over time .
(Advanced) What experimental frameworks are recommended for studying this compound’s interactions with plant enzymes?
Methodological Answer:
- Kinetic assays : Use stopped-flow spectroscopy to measure enzyme-substrate binding constants (Km, Vmax).
- Docking simulations : Perform molecular dynamics (MD) simulations with enzymes like peroxidase to predict binding sites.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Key Considerations for Rigorous Research Design
- Ethical compliance : For studies involving human cell lines, obtain IRB approval and document consent protocols .
- Data validation : Cross-check findings with replicate experiments and independent datasets to mitigate bias .
- Literature alignment : Frame questions within existing consensus (e.g., thermodynamic stability of trans isomers) while challenging gaps (e.g., cis-specific biological roles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
